

# Comparative Toxicity Profile of ACAT Inhibitors: A Guide for Researchers

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## Compound of Interest

Compound Name: *Lecimibide*

Cat. No.: *B1674688*

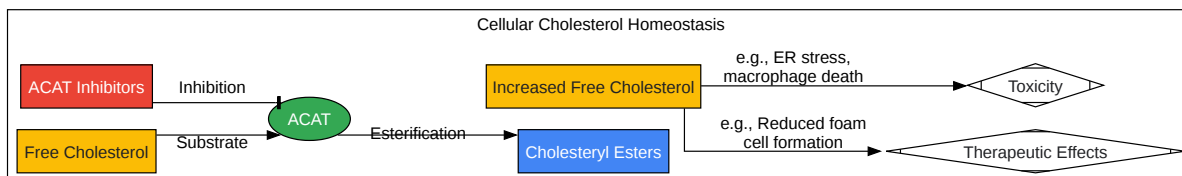
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## Introduction

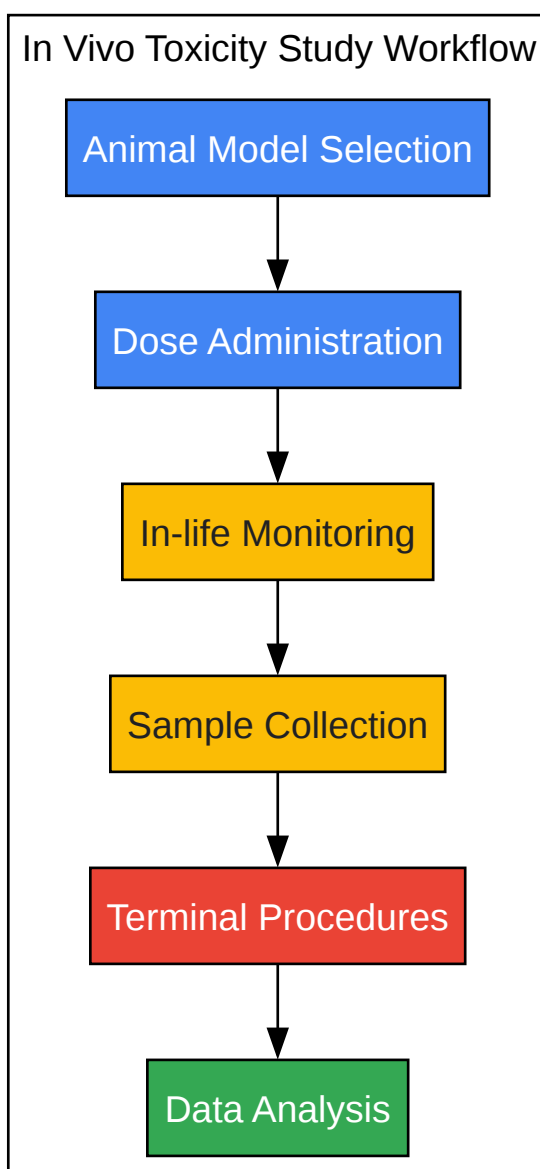
Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors are a class of therapeutic compounds investigated for their potential in treating a range of diseases, including atherosclerosis, cancer, and Alzheimer's disease.[1] These inhibitors target the ACAT enzymes (ACAT1 and ACAT2), which are crucial for cellular cholesterol esterification. By preventing the conversion of free cholesterol into cholesteryl esters, these drugs aim to modulate cellular cholesterol homeostasis and related pathological processes.[1][2] While specific public domain data on the toxicity profile of "**Lecimibide**" is not available, this guide provides a comparative overview of the toxicity of other well-studied ACAT inhibitors, such as Avasimibe (CI-1011), to offer insights for drug development professionals.

## Mechanism of Action of ACAT Inhibitors

ACAT enzymes are located in the endoplasmic reticulum and play a vital role in preventing the toxic accumulation of free cholesterol by converting it into inert cholesteryl esters for storage in lipid droplets.[1][2] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[1] Inhibition of these enzymes can lead to an increase in intracellular free cholesterol, which can have various downstream effects, including the suppression of cholesterol uptake and the promotion of cholesterol efflux.  
[2]



### In Vivo Toxicity Study Workflow



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## References

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